Pomarose Pomarose
Brand Name: Vulcanchem
CAS No.: 357650-26-1
VCID: VC17009096
InChI: InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9-
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

Pomarose

CAS No.: 357650-26-1

Cat. No.: VC17009096

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Pomarose - 357650-26-1

Specification

CAS No. 357650-26-1
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one
Standard InChI InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9-
Standard InChI Key QWRGOHMKGNCVAC-KQHSAVHASA-N
Isomeric SMILES C/C=C/C(=O)/C(=C(/C)\C(C)C)/C
Canonical SMILES CC=CC(=O)C(=C(C)C(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Pomarose, systematically named (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, belongs to the ketone family and exhibits a molecular formula of C11H18O\text{C}_{11}\text{H}_{18}\text{O} . Its monoisotopic mass is 166.135765 Da, with an average molecular weight of 166.26 g/mol . The compound’s stereochemistry is critical to its odor profile: the (2E,5Z) isomer is olfactorily active, whereas the (2E,5E) isomer is nearly undetectable to humans .

Table 1: Key Molecular Properties of Pomarose

PropertyValue
Molecular FormulaC11H18O\text{C}_{11}\text{H}_{18}\text{O}
IUPAC Name(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one
Molecular Weight166.26 g/mol
Odor Threshold0.5 ng/L air
Isomer StabilityAcid-catalyzed equilibration

The compound’s structure features conjugated double bonds at positions 2 and 5, with three methyl groups at positions 5, 6, and 7. This arrangement creates a rigid yet flexible backbone that facilitates interaction with olfactory receptors .

Synthesis and Production

The synthesis of Pomarose, first reported by Philip Kraft and colleagues at Givaudan, originated from an unexpected discovery during the analysis of damascone-related reaction byproducts . Initial attempts to isolate a damascone analog led to the identification of a constitutional isomer, which was subsequently optimized into Pomarose through systematic structural refinement .

The commercial synthesis involves two key steps:

  • Borontrifluoride-Catalyzed Addition: Methyl isopropyl ketone reacts with 1-ethoxyprop-1-yne to form ethyl 2,3,4-trimethylpent-2-enoate.

  • Grignard Reaction: The intermediate undergoes a propen-1-ylmagnesium bromide treatment, followed by in situ enolization, yielding the final product .

This pathway highlights the challenges of stereochemical control in fragrance chemistry, as trace acids in glass containers can catalyze isomer equilibration, necessitating careful storage conditions .

Olfactory Profile and Sensory Impact

Pomarose’s odor profile is a harmonious blend of fruity and floral notes, dominated by rose-like characteristics accented by apple, plum, and raisin undertones . Sensory evaluations classify it as a "high-impact captive odorant," with its (2E,5Z) isomer contributing >95% of the perceived aroma . The compound’s low odor threshold enables perfumers to achieve significant olfactory effects at minimal concentrations, reducing formulation costs .

Table 2: Odor Characteristics of Pomarose

AttributeDescription
Primary NotesFruity rose, dried fruits
Secondary NuancesApple, plum, raisin
Threshold in Air0.5 ng/L
Receptor InteractionBinds OR7D4 olfactory receptor

Biochemical studies suggest that Pomarose activates the OR7D4 receptor, a G-protein-coupled receptor associated with rosaceous and fruity odor perception . This specificity explains its dominance in fragrances requiring longevity and complexity.

Applications in Perfumery

Since its debut in Be Delicious for Men (2005), Pomarose has been incorporated into over 38 commercial fragrances, including:

Table 3: Notable Fragrances Containing Pomarose

Perfume NameBrandRelease Year
GreenleyParfums de Marly2020
Angel Fruity FairMugler2018
1 MillionPaco Rabanne2008
CK FreeCalvin Klein2009

Its versatility allows use in top, heart, and base notes, though it most frequently appears in heart note compositions (68% of applications) to sustain aromatic longevity . Gender-neutral formulations favor Pomarose for its ability to bridge fresh citrus top notes with woody base accords .

Comparative Analysis with Related Compounds

Pomarose belongs to a broader family of rose-scented ketones, yet distinct structural features set it apart:

Table 4: Structural and Olfactory Comparison

CompoundKey DifferencesOdor Profile
DamasconeSingle unsaturated bondFloral, less fruity
Beta-DamascenoneCyclic structureIntense rose, honey
SolanoneLonger carbon chainTobacco, earthy

The 5,6,7-trimethyl configuration in Pomarose enhances steric hindrance, prolonging receptor binding compared to simpler analogs .

Stability and Isomerization Dynamics

Pomarose’s stereochemical instability poses formulation challenges. In glass containers, trace acids catalyze equilibration between (2E,5Z) and (2E,5E) isomers at room temperature, with a half-life of 12 days . This necessitates:

  • pH-Buffered Solutions: Maintain formulation pH >6 to inhibit acid catalysis.

  • Non-Glass Packaging: Use polyethylene or coated aluminum containers .

Future Directions and Research Opportunities

  • Biocatalytic Synthesis: Exploring enzymatic routes to improve stereoselectivity.

  • Extended Applications: Investigating antimicrobial properties in functional fragrances.

  • Receptor Mapping: High-throughput screening to identify novel olfactory receptor interactions.

Pomarose exemplifies how accidental discoveries can redefine an industry. As computational chemistry advances, targeted design of next-generation analogs could yield compounds with unprecedented olfactory precision.

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